molecular formula C3H7NOS B080465 Methylthioacetaldoxime CAS No. 10533-67-2

Methylthioacetaldoxime

Cat. No.: B080465
CAS No.: 10533-67-2
M. Wt: 105.16 g/mol
InChI Key: AGVHWUQIIQHFCW-UHFFFAOYSA-N
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Description

Methylthioacetaldoxime, also known as methomyl oxime, is a chemical compound with the molecular formula C₃H₇NOS. It is a metabolite of methomyl, an insecticide, and is known for its applications in pest control. The compound is characterized by its white crystalline solid form and is used to control a wide range of pests in agriculture and horticulture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylthioacetaldoxime can be synthesized through various methods. One common method involves the reaction of thioacetaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in an aqueous medium at room temperature, yielding the oxime as a product .

Industrial Production Methods: Industrial production of (methylthio)acetaldehyde oxime often involves the use of thioacetaldehyde oxime method, acetonitrile method, methyl ethyl ketone method, nitroethane method, and acetaldehyde method. These methods are designed to maximize yield and minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methylthioacetaldoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .

Scientific Research Applications

Methylthioacetaldoxime has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in pest control.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme inhibition.

    Industry: It is used in the production of pesticides and other agrochemicals .

Mechanism of Action

The mechanism of action of (methylthio)acetaldehyde oxime involves the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, causing paralysis and death in pests. The compound’s molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission .

Comparison with Similar Compounds

Uniqueness: Methylthioacetaldoxime is unique due to its specific structure, which combines the properties of both oximes and thio compounds.

Properties

CAS No.

10533-67-2

Molecular Formula

C3H7NOS

Molecular Weight

105.16 g/mol

IUPAC Name

N-(2-methylsulfanylethylidene)hydroxylamine

InChI

InChI=1S/C3H7NOS/c1-6-3-2-4-5/h2,5H,3H2,1H3

InChI Key

AGVHWUQIIQHFCW-UHFFFAOYSA-N

SMILES

CSCC=NO

Isomeric SMILES

CSC/C=N/O

Canonical SMILES

CSCC=NO

Key on ui other cas no.

10533-67-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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